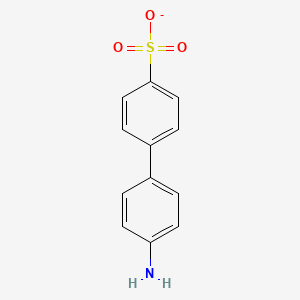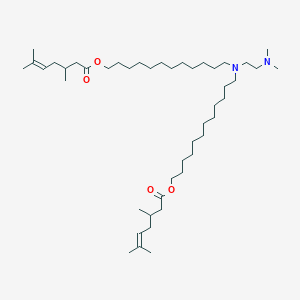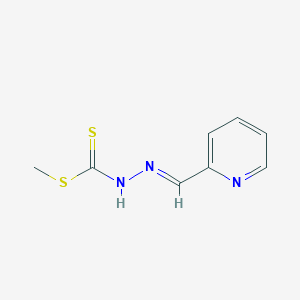
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate is a chemical compound known for its unique structure and significant biological activities. It has been identified as a specific inhibitor of biofilm formation in certain bacterial species, making it a compound of interest in microbiology and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate typically involves the condensation of 2-pyridinecarbaldehyde with methyl hydrazinecarbodithioate. This reaction is usually carried out in a solvent such as ethanol or 2-propanol, often in the presence of a base like triethylamine . The reaction conditions generally involve refluxing the mixture for several hours to ensure complete reaction .
Analyse Chemischer Reaktionen
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate undergoes various chemical reactions, including complexation with metal ions. For instance, it forms a complex with copper(II), which has been characterized by various spectroscopic methods . The compound also participates in substitution reactions, where the pyridyl ring can be replaced with other aromatic groups . Common reagents used in these reactions include metal salts and organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate involves the inhibition of the PelA enzyme, which is crucial for biofilm formation in certain bacteria. The compound acts as a noncompetitive inhibitor, binding to the enzyme and preventing its activity without directly competing with the substrate . This inhibition disrupts the biofilm formation process, making it a valuable tool in combating bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate is unique due to its specific inhibition of Pel-dependent biofilm formation. Similar compounds include:
Phenyl derivative of this compound: This compound also inhibits biofilm formation but is less cytotoxic.
3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioate: Another Schiff base derivative with similar coordination chemistry properties.
These compounds share structural similarities but differ in their biological activities and toxicity profiles.
Eigenschaften
CAS-Nummer |
25976-53-8 |
|---|---|
Molekularformel |
C8H9N3S2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
methyl N-[(E)-pyridin-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C8H9N3S2/c1-13-8(12)11-10-6-7-4-2-3-5-9-7/h2-6H,1H3,(H,11,12)/b10-6+ |
InChI-Schlüssel |
YLAWGUKUAFQSDH-UXBLZVDNSA-N |
Isomerische SMILES |
CSC(=S)N/N=C/C1=CC=CC=N1 |
Kanonische SMILES |
CSC(=S)NN=CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15281763.png)
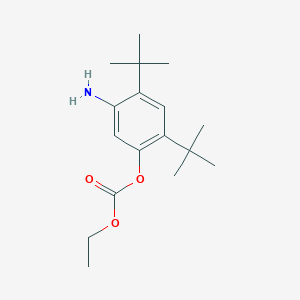
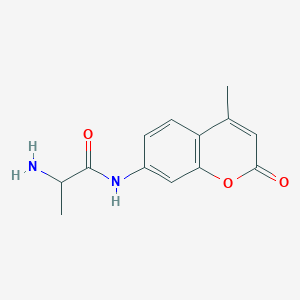
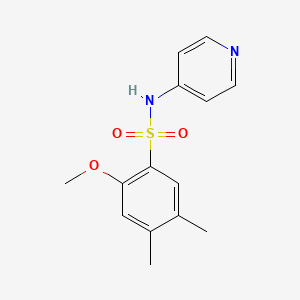
![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
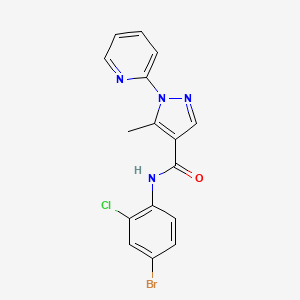

![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)

![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)

